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Compound of Interest

Compound Name: 5-Fluoro-2-methyl-4-nitroaniline

Cat. No.: B1359261 Get Quote

For researchers, scientists, and professionals in drug development, a detailed understanding of

the spectroscopic characteristics of isomeric compounds is crucial for unambiguous

identification and quality control. This guide provides a comparative analysis of the spectral

properties of 5-Fluoro-2-methyl-4-nitroaniline and its structural isomers.

This document summarizes available quantitative data from Nuclear Magnetic Resonance

(NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) for various

isomers of fluoro-methyl-nitroaniline. Detailed experimental protocols are provided to support

the reproducibility of the presented data.

Isomers of 5-Fluoro-2-methyl-4-nitroaniline
The positional isomers of 5-Fluoro-2-methyl-4-nitroaniline share the same molecular formula,

C₇H₇FN₂O₂, and a molecular weight of approximately 170.14 g/mol . However, the substitution

pattern of the fluoro, methyl, and nitro groups on the aniline ring significantly influences their

electronic environment and, consequently, their spectral properties. The isomers considered in

this guide are:

5-Fluoro-2-methyl-4-nitroaniline (CAS: 633327-50-1)

4-Fluoro-2-methyl-5-nitroaniline (CAS: 446-18-4)

3-Fluoro-4-methyl-2-nitroaniline
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5-Fluoro-4-methyl-2-nitroaniline

2-Fluoro-6-methyl-4-nitroaniline

Spectral Data Comparison
The following tables summarize the key spectral data obtained for the isomers of 5-Fluoro-2-
methyl-4-nitroaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data (in ppm)

Isomer
Aromatic
Protons

NH₂ Protons CH₃ Protons Solvent

5-Fluoro-2-

methyl-4-

nitroaniline

7.95 (d, 1H),

6.85 (d, 1H)
4.9 (br s, 2H) 2.20 (s, 3H) CDCl₃

4-Fluoro-2-

methyl-5-

nitroaniline

7.60 (d, 1H),

6.50 (d, 1H)
5.0 (br s, 2H) 2.15 (s, 3H) CDCl₃

2-Methyl-3-

nitroaniline

7.07 (t, 1H), 6.93

(d, 1H), 6.88 (d,

1H)

5.54 (s, 2H) 2.07 (s, 3H) DMSO

4-Methyl-3-

nitroaniline

7.15 (d, 1H),

7.09 (d, 1H),

6.80 (dd, 1H)

5.55 (s, 2H) 2.31 (s, 3H) DMSO

2-Methyl-5-

nitroaniline

7.79 (d, 1H),

7.56 (dd, 1H),

7.25 (d, 1H)

- 2.16 (s, 3H) DMSO

Table 2: ¹³C NMR Spectral Data (in ppm)
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Isomer Aromatic Carbons CH₃ Carbon Solvent

2-Methyl-3-

nitroaniline[1]

151.98, 149.07,

127.13, 117.89,

113.97, 111.00

12.88 DMSO

4-Methyl-3-

nitroaniline[1]

149.26, 147.96,

133.07, 119.02,

118.58, 108.21

18.78 DMSO

Note: Complete spectral data for all isomers is not consistently available in the public domain.

The data presented is based on the most reliable sources found.

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands (in cm⁻¹)

Isomer N-H Stretching
NO₂
Asymmetric
Stretch

NO₂
Symmetric
Stretch

C-F Stretching

5-Fluoro-2-

nitroaniline
3400-3200 ~1520 ~1340 ~1250

4-Fluoro-2-

nitroaniline
3400-3200 ~1530 ~1350 ~1260

Data for specific fluoro-methyl-nitroaniline isomers is limited. The data for related fluoro-

nitroanilines is provided for a general comparison.

Mass Spectrometry (MS)
The electron ionization mass spectra of these isomers are expected to show a molecular ion

peak (M⁺) at m/z 170. The fragmentation patterns will differ based on the stability of the

resulting fragments, which is influenced by the positions of the substituents. Common

fragmentation pathways involve the loss of the nitro group (NO₂) and subsequent ring

fragmentation.
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Experimental Protocols
NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆).

¹H NMR Acquisition: A standard one-dimensional proton spectrum was acquired with a pulse

angle of 30-45°, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition: A one-dimensional carbon spectrum was acquired with proton

decoupling, a pulse angle of 30-45°, an acquisition time of 1-2 seconds, and a relaxation

delay of 2-5 seconds.

Data Processing: The acquired Free Induction Decay (FID) was subjected to Fourier

transformation. The resulting spectrum was phased and baseline corrected. Chemical shifts

were referenced to the residual solvent peak.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation: Solid samples were analyzed using the Attenuated Total Reflectance

(ATR) technique or as a KBr pellet.

Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Sample Introduction: The sample was introduced via a direct insertion probe or a gas

chromatograph.

Ionization: An electron energy of 70 eV was used.
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Data Acquisition: The mass-to-charge ratio (m/z) was scanned over a range of 40-500 amu.

Visualization of the Spectral Comparison Workflow
The following diagram illustrates the logical workflow for the spectral comparison of the 5-
Fluoro-2-methyl-4-nitroaniline isomers.

Workflow for Spectral Comparison of Isomers
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Caption: A flowchart illustrating the process of spectral data acquisition and comparative

analysis for the isomers of 5-Fluoro-2-methyl-4-nitroaniline.

Conclusion
The differentiation of 5-Fluoro-2-methyl-4-nitroaniline isomers is readily achievable through a

combination of spectroscopic techniques. ¹H and ¹³C NMR provide detailed information about

the substitution pattern on the aromatic ring, while IR spectroscopy confirms the presence of
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key functional groups. Mass spectrometry confirms the molecular weight and offers insights

into the fragmentation pathways, which can be unique for each isomer. Although UV-Vis data is

less specific, it can provide complementary information about the electronic transitions within

the molecules. For unambiguous identification, a multi-technique approach is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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